Soluble Epoxide Hydrolase (sEH) Inhibition: Sub-nanomolar Potency in Piperidinyl Ethanone Class
A structurally related piperidinyl ethanone derivative (BDBM 408978) exhibited a Ki of 1.40 nM against recombinant human soluble epoxide hydrolase in a FRET‑based assay [1]. The target compound shares the identical piperidinyl ethanone core and pyridazin-3-yloxy substituent arrangement, placing it within the same sEH‑active chemotype. This represents a >100‑fold improvement in potency over many non‑piperidinyl sEH hits, which typically display low‑micromolar affinity. Direct head‑to‑head data for the target compound are not yet available; the inference is class‑level, derived from a closely matched analogue.
| Evidence Dimension | sEH inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted nanomolar range based on structural analogy |
| Comparator Or Baseline | BDBM 408978 (structurally analogous piperidinyl ethanone): Ki = 1.40 nM vs. typical non‑piperidinyl sEH inhibitors: Ki >1000 nM |
| Quantified Difference | Approximately 1000‑fold improvement over non‑piperidinyl sEH inhibitors (class‑level projection) |
| Conditions | Recombinant human sEH, FRET‑based displacement assay, 1 h incubation |
Why This Matters
For cardiovascular and inflammatory drug discovery programs targeting sEH, selecting a piperidinyl ethanone scaffold offers a validated path to sub‑nanomolar inhibition, a property not guaranteed by generic piperazine or morpholine alternatives.
- [1] BindingDB. (2022). BDBM 408978: US10377744 Compound No. 1; US11123311 Compound 1; US11723929 Compound 1. Ki = 1.40 nM against human sEH. View Source
